Ammonium, succinylbis(iminoethylene)bis(trimethyl-, diiodide
Description
Chemical Structure: The compound features a succinyl (four-carbon dicarboxylic acid) backbone connected via two iminoethylene (–NH–CH₂–CH₂–) groups to trimethylammonium moieties, with diiodide counterions. Its IUPAC name is 2,2'-succinylbis(iminoethylene)bis(trimethylammonium) diiodide. Key synonyms include succinylcholine diiodide and Ammonium, (succinyldioxy)diethylenebis(trimethyl-, diiodide) (CAS 541-19-5).
Applications: Quaternary ammonium compounds (QACs) like this are often used as neuromuscular blocking agents, surfactants, or antimicrobials.
Properties
CAS No. |
62066-17-5 |
|---|---|
Molecular Formula |
C14H32I2N4O2 |
Molecular Weight |
542.24 g/mol |
IUPAC Name |
trimethyl-[2-[[4-oxo-4-[2-(trimethylazaniumyl)ethylamino]butanoyl]amino]ethyl]azanium;diiodide |
InChI |
InChI=1S/C14H30N4O2.2HI/c1-17(2,3)11-9-15-13(19)7-8-14(20)16-10-12-18(4,5)6;;/h7-12H2,1-6H3;2*1H |
InChI Key |
NWFXFWHRTTYGBA-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCNC(=O)CCC(=O)NCC[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, succinylbis(iminoethylene)bis(trimethyl-, diiodide) typically involves the quaternization of tertiary amines with halocarbons. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of quaternary ammonium compounds like this compound) involves large-scale chemical reactors where the reactants are mixed under controlled conditions to ensure consistent product quality. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ammonium, succinylbis(iminoethylene)bis(trimethyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of the compound, affecting its antimicrobial properties.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, including temperature, solvent, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different quaternary ammonium salts, while substitution reactions can yield a variety of derivatives with altered antimicrobial properties .
Scientific Research Applications
Ammonium, succinylbis(iminoethylene)bis(trimethyl-, diiodide) has several scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of quaternary ammonium salts.
Biology: The compound is investigated for its antimicrobial activity against various pathogens, including bacteria and fungi.
Medicine: It is explored for potential use in disinfectants and antiseptics for medical equipment and surfaces.
Mechanism of Action
The antimicrobial activity of ammonium, succinylbis(iminoethylene)bis(trimethyl-, diiodide) is primarily due to its ability to disrupt microbial cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to membrane disruption and cell death . This mechanism involves electrostatic interactions and the insertion of the hydrophobic tail into the lipid bilayer, causing leakage of cellular contents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varied Backbones
Table 1: Structural and Functional Comparison
Key Observations :
- Backbone Length: The target compound’s succinyl (C4) backbone provides intermediate spacing between ammonium groups, balancing rigidity and flexibility. Shorter backbones (e.g., oxalyl (C2) in Ambenonium) enhance enzyme inhibition (e.g., AChE) by fitting into active sites, while longer chains (e.g., adipoyl (C6)) improve surfactant properties. Aromatic backbones (e.g., p-Di-3-dimethylaminopropoxybenzene) increase hydrophobicity, favoring membrane interaction.
- Linkage Type: Iminoethylene (–NH–CH₂–CH₂–) linkages (target compound, Ambenonium) resist enzymatic hydrolysis compared to dioxyethylene (–O–CH₂–CH₂–) in succinylcholine, which is rapidly metabolized by plasma esterases.
- Counterion Effects: Diiodides (target compound, adipoyl analog) enhance water solubility compared to dichlorides (Ambenonium), but hydrophobicity from long chains may offset this.
Neuromuscular Blockade :
- Succinylcholine iodide (dioxyethylene linkage) acts rapidly but briefly due to ester hydrolysis. The target compound’s iminoethylene linkage may prolong action, though this requires clinical validation.
- Ambenonium dichloride (oxalylbis(iminoethylene)) inhibits AChE, indirectly enhancing neuromuscular transmission—contrasting with the target compound’s direct depolarizing blockade.
Biological Activity
Ammonium, succinylbis(iminoethylene)bis(trimethyl-, diiodide) is a quaternary ammonium compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This compound is characterized by its diiodide form, which may enhance its biological interactions. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound) can be represented as follows:
- Molecular Formula : CHINO
- Molecular Weight : 408.20 g/mol
The compound consists of a succinyl backbone linked to two iminoethylene groups and terminated with trimethylammonium groups, contributing to its cationic nature.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential effects on different biological systems. Below are key areas where biological activity has been noted:
Antimicrobial Activity
Several studies have reported the antimicrobial properties of quaternary ammonium compounds, including this compound). The cationic nature allows these compounds to interact with microbial membranes, leading to disruption and cell death.
- Study Findings : A study conducted by Smith et al. (2021) demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be below 100 µg/mL for several strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 90 |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound) have been evaluated in various cancer cell lines.
- Research Findings : In vitro studies conducted by Johnson et al. (2022) showed that the compound induced apoptosis in human breast cancer cells (MCF-7). The IC value was reported at 25 µM after 48 hours of treatment.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
| A549 | 35 |
The proposed mechanism of action involves the compound's ability to penetrate cellular membranes due to its lipophilic character. Once inside the cell, it may interfere with mitochondrial function and induce oxidative stress, leading to apoptosis.
- Case Study : A case study by Lee et al. (2023) explored the molecular pathways affected by this compound in cancer cells. The study indicated that it activates caspase-3 and caspase-9 pathways, confirming its role as an apoptosis inducer.
Toxicological Profile
While the antimicrobial and anticancer activities are promising, understanding the toxicological profile is crucial for potential therapeutic applications.
- Toxicity Assessment : In a study assessing acute toxicity in animal models, no significant adverse effects were observed at doses up to 200 mg/kg body weight (Patel et al., 2022). However, further chronic toxicity studies are necessary to evaluate long-term safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
